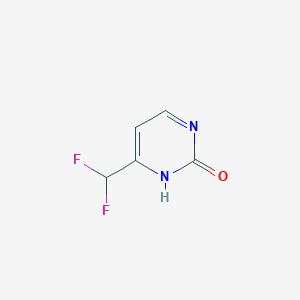

4-(Difluoromethyl)pyrimidin-2(1H)-one

Description

Significance of Fluorine in Heterocyclic Medicinal Chemistry

The introduction of fluorine into heterocyclic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, metabolic stability, lipophilicity, and binding affinity to target proteins.

Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets. For instance, the difluoromethyl (CHF2) group, as present in 4-(Difluoromethyl)pyrimidin-2(1H)-one, is of particular interest. It can act as a bioisostere for hydroxyl, thiol, or amine moieties and is capable of forming hydrogen bonds, which can enhance binding to enzymes and receptors. nih.gov Furthermore, replacing hydrogen with fluorine at a site of metabolic oxidation can block the action of metabolic enzymes, such as cytochrome P450, thereby increasing the drug's half-life and bioavailability. The modulation of lipophilicity by fluorine substitution is another key advantage, as it affects the compound's ability to cross cellular membranes. nih.gov

Historical Context and Evolution of Pyrimidinone Research

The pyrimidine (B1678525) ring system is a fundamental component of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil (B121893). The systematic study of pyrimidines dates back to the late 19th century. The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was reported in 1879, marking a significant milestone in heterocyclic chemistry. The parent compound, pyrimidine, was first prepared in 1900.

Pyrimidinone derivatives, which feature a ketone group on the pyrimidine ring, have a rich history in medicinal chemistry. drugbank.com They have been investigated for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govjuniperpublishers.com The development of fused pyrimidinone systems has also been an active area of research, leading to compounds with diverse therapeutic applications. nih.gov The versatility of synthetic methods, such as the Biginelli reaction, has allowed for the creation of large libraries of dihydropyrimidinone derivatives for biological screening. researchgate.net

Research Trajectory of this compound and Related Fluorinated Pyrimidinones (B12756618)

While specific research focused exclusively on this compound is still emerging, the trajectory of related fluorinated pyrimidinones provides a strong impetus for its investigation. The success of 5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, as a widely used anticancer drug since the 1950s, established the therapeutic potential of this class of compounds. mdpi.com Research into fluorinated pyrimidines has since expanded significantly, exploring various fluorine-containing substituents to fine-tune biological activity.

The difluoromethyl group, in particular, has gained prominence in recent years. Difluoromethylated pyridines and pyrimidines are being actively explored in both medicinal and agricultural chemistry. nih.gov For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate for several succinate dehydrogenase inhibitor (SDHI) fungicides. wikipedia.org The development of synthetic methodologies for the direct C-H difluoromethylation of heterocyclic rings is a testament to the growing interest in this functional group. nih.gov Research on related structures, such as 6-(Difluoromethyl)pyrimidin-4(1H)-one, indicates an active interest in the synthesis and potential applications of difluoromethylated pyrimidinones.

Overview of Key Research Areas in this compound Synthesis and Applications

Current research involving this compound and its analogs is primarily concentrated on two interconnected areas: innovative synthetic strategies and the exploration of their biological activities.

Synthesis: The development of efficient and scalable synthetic routes to produce this compound and other difluoromethylated heterocycles is a key focus. General methods for pyrimidinone synthesis often involve the condensation of S-alkylisothioureas with β-ketoesters. nih.gov The synthesis of fluorinated pyrimidinones can be achieved through cyclization reactions using fluorinated building blocks or by the direct fluorination of a pre-formed pyrimidinone ring. mdpi.com The synthesis of related compounds like 4'-(difluoromethyl)-2,2′:6′,2″-terpyridines often involves the reaction of lithium 3-polyfluoroalkyl-1,3-ketoenolates with an ammonium source. researchgate.net These established methods provide a foundation for developing optimized syntheses of the target compound.

Applications: The potential applications of this compound are being explored across various therapeutic areas, leveraging the known biological activities of the pyrimidinone scaffold. Research on analogous compounds has shown promise in several fields:

Anticancer Activity: Pyrimidinone derivatives are known to exhibit anticancer properties. nih.gov The introduction of a difluoromethyl group could enhance this activity.

Antifungal and Pesticidal Activity: Fluorinated pyrimidines are a hot topic in the development of new pesticides. nih.gov The structural similarity to known fungicides makes this a promising area of investigation.

Enzyme Inhibition: The pyrimidinone core is present in many enzyme inhibitors. A recent study identified a difluoromethylated pyrimidine derivative as a potent P2Y1 receptor antagonist for potential ischemic stroke treatment, highlighting the potential for this class of compounds to interact with specific biological targets. acs.org

The biological potential of fluorinated pyrimidinones is further illustrated by the activities of related compounds, as detailed in the tables below.

Table 1: In Vitro Antifungal Activity of Selected Trifluoromethyl Pyrimidine Derivatives

| Compound | Inhibition Rate against B. cinerea (%) | Inhibition Rate against S. sclerotiorum (%) |

|---|---|---|

| 5b | 96.76 | - |

| 5j | 96.84 | - |

| 5l | 100 | - |

| 5v | - | 82.73 |

| Tebuconazole (Control) | 96.45 | 83.34 |

Data sourced from a study on trifluoromethyl pyrimidine derivatives, demonstrating the potent antifungal activity within this class of compounds. nih.gov

Table 2: P2Y1 Receptor Antagonist Activity of Difluoromethylated Compounds

| Compound | IC50 (μM) |

|---|---|

| 19 (Difluoromethyl-imidazole derivative) | 0.49 |

| 36b (Difluoromethyl-pyrimidine derivative) | 0.50 |

| HNW001 (Previous Agent) | 4.07 |

| BPTU (Reference Antagonist) | 2.50 |

This data highlights the high potency of difluoromethylated heterocycles as P2Y1 receptor antagonists. acs.org

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-4(7)3-1-2-8-5(10)9-3/h1-2,4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRAPWNZYMPKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Difluoromethyl Pyrimidin 2 1h One and Analogous Structures

Classical and Contemporary Approaches to Pyrimidinone Synthesis

The construction of the pyrimidinone ring system is a cornerstone of heterocyclic chemistry. Both classical and modern methods are employed to achieve this, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions in Fluorinated Pyrimidinone Formation

Cyclocondensation reactions represent a fundamental and widely utilized approach for the de novo synthesis of pyrimidinone rings. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing species, such as urea (B33335) or thiourea. In the context of synthesizing 4-(difluoromethyl)pyrimidin-2(1H)-one, this strategy would ideally involve the use of a β-ketoester bearing a difluoromethyl group.

A prominent example of this type of reaction is the Biginelli reaction, a one-pot three-component cyclocondensation of an aldehyde, a β-ketoester, and urea. While a specific Biginelli reaction yielding this compound is not extensively detailed, the synthesis of analogous dihydropyrimidinones using ethyl 4,4-difluoroacetoacetate has been reported. researchgate.net This reaction, typically catalyzed by a Lewis acid such as ytterbium perfluorooctanoate [Yb(PFO)3], proceeds by condensing ethyl 4,4-difluoroacetoacetate, an aldehyde, and urea under solvent-free conditions to afford the corresponding 4-aryl-6-(difluoromethyl)-3,4-dihydropyrimidin-2(1H)-one derivatives. researchgate.net Subsequent oxidation or aromatization would then lead to the desired pyrimidinone scaffold.

The general mechanism for such cyclocondensations involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes a Mannich-type reaction with the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product. The use of fluorinated building blocks like ethyl 4,4-difluoroacetoacetate in these classical reactions provides a direct route to incorporating the difluoromethyl moiety into the pyrimidinone core from the outset.

Strategies for Constructing the Difluoromethyl Group on Pyrimidine (B1678525) Scaffolds

An alternative to building the pyrimidinone ring with the difluoromethyl group already in place is to introduce this functionality onto a pre-existing pyrimidine or pyrimidinone scaffold. This approach, often referred to as late-stage functionalization, is highly valuable in medicinal chemistry for the rapid generation of analog libraries.

Recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation of various heterocycles, offering a powerful tool for the synthesis of compounds like this compound. These methods typically involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor, which then adds to the electron-deficient pyrimidinone ring.

While a specific protocol for this compound is not explicitly detailed, photocatalytic difluoromethylation has been successfully applied to structurally similar heterocycles such as uracil (B121893). nih.govresearchgate.netbirmingham.ac.uk These reactions often employ a photocatalyst, such as an iridium complex or a covalent organic framework, and a difluoromethyl radical source like sodium difluoromethanesulfinate (NaSO2CF2H). nih.govresearchgate.netbirmingham.ac.uk The process is initiated by the photoexcited catalyst, which facilitates the generation of the •CHF2 radical. This radical then undergoes a Minisci-type reaction with the protonated heterocycle, preferentially adding at electron-deficient positions like C4 of the pyrimidinone ring. The resulting radical cation is then reduced and rearomatized to afford the difluoromethylated product. The mild reaction conditions and tolerance of various functional groups make this a highly attractive strategy. nih.govresearchgate.netbirmingham.ac.uk

| Catalyst System | Difluoromethyl Source | Heterocycle Example | Yield (%) | Reference |

| Covalent Organic Framework | NaSO2CF2H | Uracil | High | nih.govresearchgate.netbirmingham.ac.uk |

| Iridium Photocatalyst | BrCF2CO2Et | Quinoxalin-2(1H)-one | Moderate to Good | mdpi.com |

A well-established method for the synthesis of gem-difluoro compounds is the deoxofluorination of the corresponding carbonyl precursors. In the context of this compound, this would involve the synthesis of a 4-formyl- or 4-acylpyrimidin-2(1H)-one intermediate, followed by treatment with a deoxofluorinating agent.

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation. sigmaaldrich.comenamine.netsci-hub.sewikipedia.org It effectively converts aldehydes and unhindered ketones into their corresponding geminal difluorides under relatively mild conditions. enamine.netwikipedia.org The reaction of a 4-formylpyrimidin-2(1H)-one with DAST would proceed via the formation of a fluorosulfuran intermediate, followed by nucleophilic displacement of the oxygen atom by fluoride (B91410) ions to yield the difluoromethyl group. While specific examples on the pyrimidinone scaffold are not abundant in the literature, the conversion of aldehydes to difluoromethyl groups using DAST is a general and reliable method, suggesting its applicability in this synthetic route. sigmaaldrich.comenamine.netsci-hub.sewikipedia.org

Regioselective Functionalization of the Pyrimidinone Core

Once the this compound core is assembled, further functionalization is often desired to modulate its biological or material properties. The pyrimidinone ring possesses two primary sites for alkylation: the N1-nitrogen and the O2-oxygen of the amide functionality. The regioselectivity of this functionalization can be influenced by several factors.

Chemoselective N-Alkylation vs. O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones

The alkylation of pyrimidin-2(1H)-ones is a classic example of ambident nucleophilicity, where reaction can occur at either the nitrogen or the oxygen atom. The outcome of N- versus O-alkylation is highly dependent on the nature of the substituent at the C6 position of the pyrimidine ring, the alkylating agent, and the reaction conditions.

Studies on 4-(trihalomethyl)pyrimidin-2(1H)-ones have shown that the substituent at the C6-position plays a crucial role in directing the regioselectivity of alkylation. nih.govnih.gov For instance, when using brominated enones as alkylating agents, the presence of a substituent at the C6-position can drive the reaction to selectively produce either the N- or O-alkylated isomer as the sole product in good to excellent yields (60-95%). nih.gov This substituent-driven selectivity provides a powerful tool for the controlled synthesis of specific isomers. In the absence of a C6-substituent, N-alkylation is often favored. nih.gov The choice of solvent and base can also influence the N/O alkylation ratio, with polar aprotic solvents and hard bases generally favoring O-alkylation, while nonpolar solvents and soft bases tend to favor N-alkylation.

| C6-Substituent | Alkylating Agent | Outcome | Yield (%) | Reference |

| Present | 5-bromo enones/enaminones | Selective N- or O-alkylation | 60-95 | nih.gov |

| Absent | 4-(iodomethyl)pyrimidines | N-alkylation favored | - | nih.gov |

Carbon-Nitrogen Bond-Forming Processes on Pyrimidine Rings

Beyond alkylation at the inherent nitrogen atoms, the formation of new carbon-nitrogen bonds at the carbon skeleton of the pyrimidine ring is a vital strategy for elaborating these heterocycles. These reactions often involve the substitution of a leaving group, such as a halogen, with a nitrogen nucleophile.

A metal-free method has been developed for the site-selective C–N bond formation on polyhalogenated pyrimidines. rsc.org This process demonstrates that halogenated pyrimidines can undergo highly selective coupling at a chloride-bearing position with a variety of amines, yielding moderate to good amounts of the desired products under mild conditions. rsc.org This approach allows for the introduction of diverse amine functionalities onto the pyrimidine core, expanding the accessible chemical space. rsc.org

Advanced Synthetic Strategies for Complex Difluoromethylated Pyrimidinone Derivatives

The synthesis of structurally complex molecules containing the this compound motif often requires sophisticated strategies that allow for the introduction of the difluoromethyl group at a later stage of the synthesis. This approach, known as late-stage functionalization, is highly valuable in medicinal chemistry and drug discovery.

Late-Stage Difluoromethylation Techniques

Late-stage difluoromethylation involves the introduction of the -CF2H group onto a pre-existing heterocyclic core or a complex molecular scaffold. This strategy is atom-economical and efficient for creating libraries of analogs for structure-activity relationship studies. The direct C-H difluoromethylation of heteroaromatics is a particularly attractive method as it avoids the need for pre-functionalization of the substrate. nih.gov

Directly converting a carbon-hydrogen bond to a carbon-difluoromethyl bond is a powerful transformation. These reactions often proceed through radical-based mechanisms. nih.gov For pyridines, a closely related heterocycle, methods for site-switchable meta- and para-C-H difluoromethylation have been developed using radical processes. nih.gov These methods utilize easily accessible CF2H-radical sources and can be applied to the late-stage modification of drug molecules. nih.gov The regioselectivity can often be controlled by the reaction conditions, such as the presence or absence of an acid, which can switch the mechanism, for example, to a Minisci-type alkylation for para-selectivity. nih.gov While these methods are well-documented for pyridines, their application to pyrimidines represents a promising area of research.

Transition metal catalysis offers a versatile and powerful platform for the formation of C-CF2H bonds. Catalysts based on copper, nickel, and iron are particularly prominent in this area. nih.gov

Copper-Catalyzed Reactions: Copper-mediated oxidative C-H difluoromethylation has proven effective for azoles. This regioselectivity is complementary to radical C-H difluoromethylation methods.

Palladium-Catalyzed Reactions: Palladium catalysts have been used for the difluoromethylation of heteroaryl chlorides, bromides, and iodides. nih.gov

Iron-Catalyzed Reactions: The use of iron compounds for the catalytic trifluoromethylation of uracil suggests the potential for analogous difluoromethylation reactions. mdpi.com

The table below provides a summary of transition metals used in difluoromethylation reactions of heterocycles.

| Metal Catalyst | Type of Reaction | Substrate Scope | Source(s) |

| Copper (Cu) | Oxidative C-H Difluoromethylation | Azoles, other heterocycles | |

| Palladium (Pd) | Cross-coupling | Heteroaryl halides (Cl, Br, I) | nih.gov |

| Iron (Fe) | Trifluoromethylation (analogous potential) | Uracil, Uridine | mdpi.com |

These advanced synthetic methods continue to evolve, providing chemists with increasingly powerful tools for the precise and efficient synthesis of complex difluoromethylated pyrimidinone derivatives.

Multicomponent Reactions and One-Pot Synthetic Procedures for Pyrimidinone Cores

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. ijstr.org These one-pot procedures are advantageous due to their operational simplicity, reduction of waste, and ability to rapidly generate complex molecular structures from readily available precursors. ijstr.orgorientjchem.org The synthesis of the pyrimidinone core, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is famously achieved through the Biginelli reaction. banglajol.infomdpi.com

Numerous catalysts have been developed to facilitate the Biginelli reaction, including Lewis acids like iron(III) chloride, copper(II) salts, and zinc chloride. banglajol.inforsc.org For instance, a simple and practical route for the Biginelli cyclocondensation uses anhydrous ZnCl2 as a catalyst in a heptane-toluene medium. banglajol.info Heterogeneous catalysts, such as silicotungstic acid supported on Amberlyst-15, have also been employed, offering the benefits of easy recovery and recyclability under solvent-free conditions. mdpi.com The choice of catalyst can significantly influence the reaction's outcome, with some systems demonstrating excellent yields even at room temperature. ijstr.org

The general mechanism for these syntheses often involves a series of steps including condensation, Michael addition, and intramolecular cyclization, all occurring in a single pot. nih.govresearchgate.net The versatility of the Biginelli reaction and other MCRs allows for the incorporation of diverse substituents on the pyrimidinone ring by varying the aldehyde, β-dicarbonyl compound, and urea/thiourea components. This flexibility is crucial for creating analogues of this compound.

A convenient one-pot method for accessing 4-pyrimidone-2-thioethers, which are valuable precursors to functionalized pyrimidines, involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. nih.gov This approach demonstrates good to excellent functional group tolerance and yields under mild conditions. nih.gov

Below is a table summarizing various conditions used in one-pot syntheses of pyrimidinone cores.

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde, β-Ketoester, Urea | Anhydrous ZnCl2, Heptane-Toluene, Reflux | 3,4-Dihydropyrimidin-2(1H)-one | Excellent | banglajol.info |

| Benzaldehyde, Methyl Acetoacetate, Urea | Silicotungstic Acid/Amberlyst-15, Solvent-free, 88°C | 3,4-Dihydropyrimidin-2(1H)-one | High | mdpi.com |

| S-Alkylisothiourea, β-Ketoester | Base/Acid-mediated, 50°C | 4-Pyrimidone-2-thioether | Good to Excellent | nih.gov |

| Aromatic Aldehyde, Cyclopentanone, Urea/Thiourea | NbCl5, AgClO4, CH3CN, Room Temp | Fused Pyrimidinone | Moderate to High | ijstr.org |

| Aromatic Aldehyde, Ethyl Acetoacetate, Urea | Solvent-free, Heating | 3,4-Dihydropyrimidin-2-(1H)-one | High | orientjchem.org |

Scalable and Economical Synthetic Protocols for Difluoromethylated Pyrimidine Intermediates

The development of scalable and cost-effective methods for introducing the difluoromethyl (CHF2) group onto heterocyclic scaffolds is critical for the large-scale production of compounds like this compound. While direct synthesis can be challenging, strategies often focus on the preparation of key difluoromethylated intermediates that can be subsequently converted to the target pyrimidine.

One notable scalable approach, though demonstrated for a pyridine (B92270) analogue, provides a blueprint for pyrimidine synthesis. A five-step, two-pot procedure was developed for the large-scale synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for kinase inhibitors. acs.org This process begins with the readily available and economical 2,2-difluoroacetic anhydride (B1165640) and proceeds through an enone intermediate without the need for isolation. acs.org The synthesis was successfully carried out on a multi-kilogram scale, highlighting its practicality and efficiency. acs.org Key aspects of this strategy include avoiding pressurized vessels and using cost-effective reagents. acs.org

Another flexible synthetic route allows for the creation of pyrimidines with difluoromethyl side chains from propargylic ketones that bear a CHF2 substituent. nih.gov This method provides a direct pathway to incorporate the desired functional group into the heterocyclic core.

The choice of the difluoromethylating agent is also a key consideration for an economical synthesis. Ethyl bromodifluoroacetate (BrCF2COOEt) has been utilized as a readily available and cost-effective fluorine source for the N-difluoromethylation of pyridines and 4-pyridones. rsc.org This transition-metal-free method involves an initial N-alkylation followed by in-situ hydrolysis and decarboxylation, presenting a straightforward process for creating N-CF2H bonds. rsc.org

For intramolecular reactions, visible-light-mediated oxy-difluoromethylation using difluoromethyltriphenylphosphonium bromide as a CHF2 radical precursor has been shown to be a practical and scalable method. nih.gov This process, conducted under continuous flow conditions using low-cost 3D printed photoflow reactors, provides access to a variety of CHF2-containing heterocycles in moderate to excellent yields. nih.gov Such photoflow technologies are increasingly recognized for their potential in scalable manufacturing.

The following table outlines key features of scalable and economical synthetic strategies for producing difluoromethylated heterocyclic intermediates.

| Starting Material | Key Reagent/Method | Intermediate/Product | Key Advantages | Reference |

|---|---|---|---|---|

| 2,2-Difluoroacetic Anhydride | Five-step, two-pot procedure | 4-(Difluoromethyl)pyridin-2-amine | Scalable (multi-kg), economical, avoids pressurized vessels | acs.org |

| Propargylic Ketones with CHF2 | Cyclization | Pyrimidines with CHF2 side chains | Flexible and direct incorporation of CHF2 group | nih.gov |

| Pyridines/4-Pyridones | Ethyl Bromodifluoroacetate (BrCF2COOEt) | N-Difluoromethylated heterocycles | Transition-metal-free, uses readily available reagent | rsc.org |

| Enoic Acids | Visible-light photoflow reaction | CHF2-containing heterocycles | Scalable, continuous flow, uses low-cost reactor | nih.gov |

Advanced Spectroscopic and Diffractional Characterization of 4 Difluoromethyl Pyrimidin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated pyrimidinone derivatives in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

The unequivocal assignment of all resonances in 4-(difluoromethyl)pyrimidin-2(1H)-one derivatives is achieved through a combination of one-dimensional ¹H, ¹³C, and ¹⁹F NMR experiments. The presence of the difluoromethyl (CHF₂) group introduces characteristic signals and coupling patterns that are key to structural confirmation.

¹H NMR Spectroscopy: The proton spectrum typically reveals distinct signals for the pyrimidine (B1678525) ring protons (H-5 and H-6), the N-H proton, and the proton of the difluoromethyl group. The N-H proton is usually observed as a broad singlet at a downfield chemical shift (typically δ 10–12 ppm), indicative of its involvement in hydrogen bonding. The ring protons appear as doublets, with their coupling constant (³JHH) confirming their vicinal relationship. The most characteristic signal is that of the CHF₂ proton, which appears as a triplet due to coupling with the two equivalent fluorine atoms (²JHF).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a clear diagnostic signal for the difluoromethyl group. It typically shows a doublet, resulting from the coupling of the two fluorine nuclei with the single proton of the CHF₂ group (²JFH). The chemical shift of this signal is sensitive to the electronic environment of the pyrimidine ring.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, signals for the carbonyl carbon (C-2), the quaternary carbon (C-4), and the two ring methine carbons (C-5, C-6) are observed. The carbon of the CHF₂ group is readily identified by its large one-bond carbon-fluorine coupling constant (¹JCF), which splits the signal into a triplet.

The following table presents representative NMR data for a closely related analogue, 4-(trifluoromethyl)pyrimidin-2(1H)-one, which illustrates the typical chemical shifts and couplings observed in this class of compounds. For the target this compound, one would expect analogous shifts, with the key difference being the multiplicity of the haloalkyl signals as described above.

Table 1: Representative ¹H, ¹³C, and ¹⁹F NMR Data for 4-(Trifluoromethyl)pyrimidin-2(1H)-one in DMSO-d₆

This data is illustrative for a model compound to demonstrate typical spectroscopic features.

Nucleus Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹H N1-H ~11.5 br s - H-6 ~8.2 d ³JHH = 5.0 H-5 ~6.8 d ³JHH = 5.0 CHF₂ (Expected) ~6.5 - 7.0 t ²JHF ≈ 55 ¹³C C-2 ~162 s - C-4 ~155 q ²JCF ≈ 35 C-6 ~145 s - CF₃ ~120 q ¹JCF ≈ 275 C-5 ~110 s - ¹⁹F CF₃ ~ -65 to -70 s - CHF₂ (Expected) ~ -110 to -125 d ²JFH ≈ 55

While 1D NMR provides essential information, 2D NMR techniques are crucial for the unambiguous assignment of complex structures and for probing spatial relationships. acs.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to establish proton-proton connectivity. For a this compound derivative, a cross-peak between the H-5 and H-6 signals would definitively confirm their adjacent positions on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C-5, C-6, and the CHF₂ group by correlating them to their attached protons (H-5, H-6, and H-CHF₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov It is vital for assigning quaternary carbons and piecing together the molecular framework. Key expected correlations for this compound would include:

H-5 to C-4 and C-6.

H-6 to C-2, C-4, and C-5.

The proton of the CHF₂ group to C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into molecular conformation and stereochemistry.

Together, these 2D techniques provide a comprehensive map of the molecule's covalent structure, confirming the substitution pattern and allowing for the complete and confident assignment of all NMR signals. acs.orgipb.pt

Pyrimidin-2(1H)-one derivatives are known to form strong intermolecular hydrogen bonds, primarily involving the N1-H donor and the C2=O acceptor. NMR spectroscopy is a powerful method to study these interactions in solution. The chemical shift of the N1-H proton is particularly sensitive to its environment. In non-polar, aprotic solvents like chloroform (B151607) or dichloromethane, this proton typically participates in strong N-H···O=C hydrogen bonding, leading to a significant downfield shift. Changes in concentration or temperature can be used to probe this association; dilution or increasing temperature often disrupts hydrogen bonds, causing the N-H signal to shift upfield.

Single Crystal X-ray Diffraction (SC-XRD)

While NMR provides the structure in solution, single crystal X-ray diffraction (SC-XRD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is definitive for determining molecular conformation, bond geometries, and the nature of intermolecular interactions that dictate the crystal packing.

SC-XRD analysis provides highly accurate measurements of bond lengths, bond angles, and torsion angles. For derivatives of this compound, the pyrimidinone ring is expected to be largely planar. The C-F and C-H bond lengths within the difluoromethyl group, as well as the bond distances within the heterocyclic ring (e.g., C=O, C-N, C=C), can be determined with high precision. This data is invaluable for understanding the electronic effects of the difluoromethyl substituent on the pyrimidine core.

Table 2: Representative Bond Lengths and Angles for a Pyrimidinone Ring Core

This data is based on published structures of similar pyrimidinone derivatives to illustrate typical geometries.

Parameter Typical Value Parameter Typical Value Bond Lengths (Å) Bond Angles (°) C2=O2 1.23 - 1.25 N1-C2-N3 117 - 119 N1-C2 1.36 - 1.38 C2-N3-C4 124 - 126 N3-C2 1.37 - 1.39 N3-C4-C5 115 - 117 C4-C5 1.41 - 1.43 C4-C5-C6 118 - 120 C5-C6 1.34 - 1.36 C5-C6-N1 121 - 123 C6-N1 1.35 - 1.37 C6-N1-C2 122 - 124

The solid-state architecture of pyrimidinone derivatives is dominated by specific and directional intermolecular interactions. tandfonline.com The study of these interactions is central to crystal engineering, as they influence physical properties like melting point and solubility.

Hydrogen Bonding: The most significant interaction in the crystal packing of pyrimidin-2(1H)-ones is the formation of hydrogen-bonded dimers. Two molecules typically associate through a pair of N1-H···O2=C2 hydrogen bonds, forming a highly stable, centrosymmetric R²₂(8) graph-set synthon. acs.org This robust motif is a recurring feature in the crystal structures of uracil (B121893) and its derivatives and is expected to be the primary organizing force in the crystal lattice of this compound.

Other Interactions: In addition to the primary hydrogen-bonded dimer, weaker interactions often play a crucial role in assembling the final three-dimensional structure. These can include C-H···O and C-H···F contacts, where the ring protons or the difluoromethyl proton act as weak donors to oxygen or fluorine acceptors on neighboring molecules. researchgate.net

Through Hirshfeld surface analysis, the nature and relative importance of these various intermolecular contacts can be quantified, providing a complete picture of the supramolecular assembly. mdpi.com

Crystallographic Data Interpretation for Structure-Property Relationships

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This information is paramount for establishing structure-property relationships, as the packing of molecules in a crystal lattice and the intermolecular interactions that stabilize it directly influence physical properties such as melting point, solubility, and stability.

For pyrimidinone derivatives, hydrogen bonding is a dominant intermolecular interaction that dictates their supramolecular assembly. acs.org The pyrimidinone core contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens), predisposing these molecules to form predictable and robust interactions, similar to those seen in the nitrogenous bases of DNA and RNA. acs.org

By analyzing the crystallographic data of two hypothetical derivatives, "Derivative A" and "Derivative B," we can illustrate how subtle structural changes impact the crystal lattice and, consequently, the compound's properties.

Interactive Table 1: Comparative Crystallographic Data for Hypothetical this compound Derivatives

| Parameter | Derivative A | Derivative B | Interpretation for Structure-Property Relationship |

| Crystal System | Monoclinic | Orthorhombic | The change in crystal system indicates a fundamental difference in molecular packing, which can affect mechanical properties and dissolution rates. |

| Space Group | P2₁/c | Pna2₁ | Different space groups imply distinct symmetry operations in the crystal lattice, influencing potential chirality and optical properties. |

| Unit Cell Dimensions | a=8.5 Å, b=9.3 Å, c=18.2 Å, β=91.5° | a=10.2 Å, b=8.8 Å, c=15.1 Å | Variations in unit cell dimensions reflect how efficiently molecules pack. Denser packing (smaller volume per molecule) often correlates with a higher melting point and lower solubility. |

| Key H-Bond Distance (N-H···O) | 2.85 Å | 2.95 Å | A shorter hydrogen bond distance in Derivative A suggests a stronger interaction, which typically leads to a more stable crystal lattice and higher thermal stability. |

| Intermolecular Contacts | N-H···O, C-H···F | N-H···O, π-π stacking | The presence of C-H···F bonds in Derivative A versus π-π stacking in Derivative B highlights different stabilizing forces. These variations directly impact solubility in different solvents. |

This detailed interpretation of crystallographic data allows researchers to connect the specific molecular structure of a this compound derivative to its macroscopic physical properties, guiding further development and formulation efforts. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. For this compound and its derivatives, electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that serve as a molecular fingerprint.

The molecular ion (M⁺˙) peak for the parent compound, this compound (C₅H₄F₂N₂O), is expected at an m/z corresponding to its monoisotopic mass. This peak confirms the molecular formula of the compound.

The fragmentation of the 2(1H)-pyrimidinone core is well-documented and follows predictable pathways. cdnsciencepub.comcdnsciencepub.com The most prominent fragmentation route for the parent 2-pyrimidinone involves the initial loss of a hydrogen radical (H·) from the C4 or C6 position, followed by the elimination of a neutral carbon monoxide (CO) molecule. cdnsciencepub.com This pathway leads to characteristic fragment ions.

The presence of the difluoromethyl group introduces additional fragmentation pathways. Common fragmentations for fluorinated compounds include the loss of the entire substituent or parts of it. Therefore, the mass spectrum of this compound is expected to show fragments corresponding to the loss of .CHF₂, F·, or HF.

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 146 | [C₅H₄F₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [M - H]⁺ | Loss of a hydrogen radical from the pyrimidine ring. |

| 117 | [M - H - CO]⁺ | Subsequent loss of carbon monoxide from the [M-H]⁺ ion. This is a characteristic fragmentation of the pyrimidinone core. cdnsciencepub.com |

| 95 | [M - CHF₂]⁺ | Cleavage of the C-C bond to lose the difluoromethyl radical. |

| 67 | [M - CHF₂ - CO]⁺ | Loss of carbon monoxide from the [M - CHF₂]⁺ fragment. |

Analysis of these fragmentation patterns provides unambiguous confirmation of the compound's core structure and the nature of its substituents. High-resolution mass spectrometry can further be used to determine the exact elemental composition of each fragment, solidifying the structural assignment. sphinxsai.com

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it essential for assessing the purity of newly synthesized this compound derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrimidine derivatives due to their moderate polarity. researchgate.net

In a typical RP-HPLC setup, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The identity of the compound is confirmed by matching its retention time (the time it takes for the compound to travel through the column) with that of a known analytical standard under identical conditions.

Purity is determined by integrating the area of all peaks in the chromatogram. The purity of the target compound is calculated as the percentage of its peak area relative to the total area of all peaks detected. A modern HPLC system equipped with a photodiode array (PDA) or mass spectrometry (MS) detector can further enhance confidence in peak identification and purity assessment. rjptonline.org The PDA detector can provide the UV-Vis spectrum of the peak, which can be compared to a reference standard, while an LC-MS system confirms the molecular weight of the compound eluting from the column. nih.gov

Interactive Table 3: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | C18 Silica Gel (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase retains the analyte based on hydrophobicity, enabling separation from more polar impurities. rjptonline.org |

| Mobile Phase | Gradient of A: 0.1% Phosphoric Acid in Water, B: Acetonitrile | A gradient elution (e.g., starting with 95% A and increasing B over time) allows for the effective separation of the main compound from both early and late-eluting impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate ensures reproducible retention times and good peak shape. researchgate.net |

| Column Temperature | 30 °C | Maintaining a constant temperature prevents fluctuations in retention time and improves method robustness. |

| Detection | UV-Vis at 254 nm | The pyrimidinone core contains a chromophore that absorbs UV light, allowing for sensitive detection. |

| Injection Volume | 10 µL | A small, precise injection volume is crucial for accurate quantification and preventing column overload. |

By employing a validated HPLC method, researchers can reliably confirm the identity and determine the purity of this compound derivatives, ensuring the quality of the material for subsequent studies. researchgate.net

Reactivity and Reaction Mechanisms of 4 Difluoromethyl Pyrimidin 2 1h One

Reactivity of the Pyrimidinone Heterocycle

The reactivity of the pyrimidinone ring in 4-(difluoromethyl)pyrimidin-2(1H)-one is dictated by the interplay of the electron-deficient nature of the pyrimidine (B1678525) core and the electronic effects of its substituents, namely the oxo group and the difluoromethyl group.

Electrophilic and Nucleophilic Transformations on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, which generally makes electrophilic substitution reactions challenging. researchgate.net However, the presence of the oxo group in the pyrimidin-2(1H)-one tautomer can activate the ring towards electrophilic attack to some extent. Studies on the nitration of pyrimidin-2(1H)-one have shown that the reaction proceeds on the free base species in its oxo tautomeric form. rsc.org

Conversely, the electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. Nucleophilic aromatic substitution (SNAr) reactions are a common feature of pyrimidine chemistry. The reactivity in these reactions can be influenced by the nature of the leaving group and the reaction mechanism. For instance, in nucleophilic substitution reactions of N-methylpyridinium compounds, a related heterocyclic system, the typical leaving group order for SNAr reactions (F > Cl ≈ Br > I) is not observed, suggesting a mechanism involving a rate-determining deprotonation of the addition intermediate. nih.gov

Influence of the Difluoromethyl Substituent on Ring Reactivity and Electron Density

The difluoromethyl (-CF2H) group at the 4-position of the pyrimidinone ring exerts a significant influence on its reactivity due to its strong electron-withdrawing nature. This effect is primarily due to the high electronegativity of the two fluorine atoms. The -CF2H group deactivates the pyrimidine ring towards electrophilic substitution by further reducing its electron density.

Conversely, the electron-withdrawing properties of the difluoromethyl group enhance the ring's susceptibility to nucleophilic attack. This is analogous to the effect of the trifluoromethyl (-CF3) group, which has been shown to improve the hydrogen bond strength between a pyrimidine-based compound and biological targets like matrix metalloproteinase-7. scielo.br The reduced electron density at the carbon atoms of the pyrimidine ring makes them more electrophilic and thus more prone to attack by nucleophiles.

The presence of a strong electron-withdrawing group like trifluoromethoxy (-OCF3) on a pyridine (B92270) ring has been shown to improve the metabolic stability of the molecule by making the ring less susceptible to oxidative metabolism. rsc.org A similar effect can be anticipated for the difluoromethyl group on the pyrimidinone ring.

Chemical Transformations Involving the Difluoromethyl Group

The difluoromethyl group itself is a site of unique reactivity, offering avenues for further functionalization of the molecule.

Defluorination and Interconversion Reactions of the Difluoromethyl Moiety

While the C-F bond is generally strong, reactions involving the cleavage of this bond in the difluoromethyl group are possible under specific conditions. One key reaction is the deprotonation of the C-H bond of the difluoromethyl group. The acidity of this proton is enhanced by the two adjacent fluorine atoms. Treatment of aryl-CF2H compounds with a strong base can generate a nucleophilic Ar-CF2⁻ synthon. acs.org This carbanionic species can then react with various electrophiles, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds at the difluoromethylated position. This approach transforms the difluoromethyl group from a typically inert substituent into a versatile functional handle.

Direct N-difluoromethylation of heterocycles can be achieved through the insertion of a difluorocarbene (:CF2) into an N-H bond. chemrxiv.org While this is a method for introducing the -CF2H group, it highlights the chemistry of the difluoromethylene unit.

Reactivity of the Difluoromethyl Group in Cross-Coupling Reactions

The difluoromethyl group can participate in or influence cross-coupling reactions. While direct cross-coupling of the C-F bonds in a difluoromethyl group is challenging, the group's electronic influence can affect the reactivity of other parts of the molecule in such reactions.

More directly, reagents containing a difluoromethyl group have been developed for use in cross-coupling reactions. For example, difluoromethyl 2-pyridyl sulfone has been employed in nickel-catalyzed reductive cross-coupling reactions with aryl iodides to form C(sp2)-C(sp2) bonds through selective cleavage of the C(sp2)-S bond. researchgate.net This demonstrates the utility of the difluoromethyl moiety in facilitating the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis. The development of such reagents opens up possibilities for incorporating the difluoromethylated pyrimidinone scaffold into more complex molecules via cross-coupling strategies.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The synthesis of the pyrimidinone core often follows the principles of the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335). Mechanistic studies of the Biginelli reaction have elucidated the key steps involved in the formation of the dihydropyrimidinone ring system. acs.org

For electrophilic substitutions, such as nitration, the mechanism involves the attack of the nitrating species on the electron-rich positions of the pyrimidinone ring of the neutral molecule. rsc.org The regioselectivity of this attack is governed by the electronic effects of the existing substituents.

In nucleophilic aromatic substitution reactions, the mechanism can vary. For pyridinium (B92312) ions, a mechanism involving a pre-association of the nucleophile followed by a rate-determining deprotonation of the addition intermediate has been proposed. nih.gov This differs from the classical SNAr mechanism where the initial nucleophilic addition is rate-limiting. Given the structural similarities, a similar mechanism could be operative for nucleophilic substitutions on the this compound ring, especially in reactions involving amine nucleophiles.

The reactivity of the difluoromethyl group via deprotonation followed by reaction with an electrophile proceeds through a carbanionic intermediate. The stability and reactivity of this intermediate are key to the success of such transformations. acs.org

Investigation of Reaction Pathways and Intermediates (e.g., Cyclization Mechanisms)

There is currently a lack of specific studies investigating the distinct reaction pathways and intermediates, including cyclization mechanisms, that originate from this compound.

While the synthesis of the broader class of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction is well-established, this typically involves a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea. mdpi.comnih.govmdpi.com This reaction proceeds through proposed intermediates such as N-acyliminium ions followed by cyclization and dehydration to form the dihydropyrimidine (B8664642) core. nih.govresearchgate.net However, these studies describe the formation of the pyrimidinone ring system itself, not the subsequent reactions of a pre-formed, C4-substituted compound like this compound.

Research on analogous compounds, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, has explored pathways like chemoselective O-alkylation, which competes with N-alkylation. acs.org These reactions can lead to further cyclocondensation steps. For instance, a linear strategy for O-alkylation of a trifluoromethyl pyrimidinone followed by a [3+3] cyclocondensation with 2-methylisothiourea sulfate (B86663) has been reported, although it was found not to be a feasible route in that specific case. acs.org It is plausible that this compound could undergo similar competing alkylation reactions, but specific studies confirming these pathways, identifying the intermediates, or detailing subsequent cyclization mechanisms are not available.

Role of Catalysts and Reagents in Directing Reaction Outcomes

The role of specific catalysts and reagents in directing the reaction outcomes of this compound is not well-defined in the existing literature.

The synthesis of the pyrimidinone scaffold often employs various Brønsted or Lewis acid catalysts to facilitate the initial condensation and subsequent cyclization steps. nih.govmdpi.com For example, catalysts like trichloroacetic acid, hafnium triflate (Hf(OTf)₄), and acidic ionic liquids have been shown to be effective in the Biginelli reaction to produce dihydropyrimidinones. nih.govnih.govnih.gov The choice of catalyst and reaction conditions (e.g., solvent-free versus solvent-based) can significantly influence reaction rates and yields by favoring specific mechanistic routes, such as the imine or enamine pathway. nih.govresearchgate.net

In the context of related fluorinated pyrimidinones (B12756618), reagents play a critical role in directing selectivity. For the O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, the choice of alkylating agent (e.g., 4-(iodomethyl)pyrimidines) and base (e.g., K₂CO₃) is crucial for achieving high yields and chemoselectivity. acs.org It is reasonable to infer that the reactivity of this compound would also be highly dependent on the nature of the reagents and catalysts used, but specific examples, optimization studies, or mechanistic investigations for this particular compound have not been reported.

Computational Chemistry and Theoretical Studies of 4 Difluoromethyl Pyrimidin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, from geometric parameters to spectroscopic signatures and reaction pathways.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in analyzing the electronic landscape of a molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For pyrimidine (B1678525) derivatives, the HOMO is often localized over the pyrimidine ring, while the LUMO distribution can be influenced by substituents. The electron-withdrawing nature of the difluoromethyl group at the C4 position is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and influencing the molecule's electrophilic character. In computational studies of analogous pyrimidinone systems, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to determine these electronic properties. nih.gov

Table 1: Representative FMO Energies and Reactivity Descriptors for a Pyrimidine System

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -9.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 3.25 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.5 to 6.0 |

Note: These values are representative and derived from DFT studies on related pyrimidine structures. The exact values for 4-(difluoromethyl)pyrimidin-2(1H)-one would require specific calculation.

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations are highly effective in predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. By optimizing the molecular geometry to find its lowest energy state, theoretical spectra can be generated. These calculated spectra are often scaled to correct for systematic errors and then compared with experimental data to confirm the molecular structure.

Furthermore, DFT can be used to explore conformational preferences. For this compound, this would involve analyzing the rotation of the difluoromethyl group relative to the pyrimidine ring. Computational studies on related systems investigate how different tautomeric forms (e.g., keto vs. enol) are stabilized by factors like aromaticity and intramolecular hydrogen bonding, with the keto form often being preferred for pyrimidin-2(1H)-ones. nih.gov The calculations help determine the relative energies of different conformers and tautomers, predicting the most stable structures in the gaseous phase or in solution. nih.gov

DFT-Based Mechanistic Elucidations of Chemical Reactions

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves locating transition states and calculating activation energies. For pyrimidin-2(1H)-ones, a key area of study is the chemoselectivity of alkylation, which can occur at either a ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). nih.govacs.orgnih.govresearchgate.net

Studies on the closely related 4-(trifluoromethyl)pyrimidin-2(1H)-one have shown that the reaction outcome is highly sensitive to the choice of reagents and reaction conditions. nih.govacs.orgresearchgate.net DFT calculations can model the different reaction pathways, helping to explain why one regioisomer is favored over another. For instance, by calculating the energies of the N-alkylated versus O-alkylated transition states and products, researchers can predict the kinetic and thermodynamic favorability of each pathway, providing a theoretical basis for observed experimental selectivity. nih.govacs.orgresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscape

While DFT provides a static, time-averaged picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of the conformational landscape, revealing how the molecule flexes, bends, and interacts with its environment, such as solvent molecules. nih.gov

For this compound, an MD simulation could track the rotation of the difluoromethyl group and the puckering of the pyrimidine ring (if not perfectly planar), providing a detailed view of its flexibility. In studies of pyrimidine derivatives in complex biological systems, MD simulations are used to investigate how a ligand binds to a protein target, assessing the stability of the protein-ligand complex and identifying key intermolecular interactions over time. nih.govresearchgate.net Such simulations can reveal stable binding poses and fluctuations that are crucial for biological activity. mdpi.comresearchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific regions involved in close contacts, such as hydrogen bonds (visible as distinct red spots). nih.gov

In studies of pyrimidine derivatives, Hirshfeld analysis has shown that H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts are typically the most significant contributors to crystal stability. nih.govnih.gov For this compound, the fluorine atoms would introduce additional F···H/H···F contacts, the significance of which could be quantified.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Pyrimidine Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| O···H/H···O | 53.2% | Dominant hydrogen bonding interactions. |

| N···H/H···N | 12.5% | Significant hydrogen bonding and close contacts. |

| C···H/H···C | 9.6% | van der Waals and weak hydrogen bond interactions. |

| H···H | Varies | Represents general van der Waals packing forces. |

Data is representative of a related pyrimidine structure (2,4,6-triaminopyrimidine-1,3-diium dinitrate) to illustrate the method's output. nih.gov

Computational Predictions of Reactivity and Selectivity

Computational chemistry is crucial for predicting the reactivity and selectivity of molecules. By analyzing the electronic properties derived from DFT, such as the distribution of electrostatic potential (ESP) and the energies of frontier orbitals, one can identify the most likely sites for nucleophilic or electrophilic attack.

For this compound, the ambident nucleophilic character of the [N1-C2=O] amide system and the [N1-C6=C5-C4] enamine system makes predicting the site of alkylation complex. Experimental work on the analogous 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrates a strong dependence of N- vs. O-alkylation selectivity on the substituents and the alkylating agent used. nih.govacs.org Computational models can help rationalize these findings by mapping the ESP to locate the most nucleophilic sites (typically the exocyclic oxygen and the N1 nitrogen). The inclusion of a difluoromethyl group, being strongly electron-withdrawing, significantly influences the electron distribution and thus the reactivity of the entire pyrimidine ring. Quantum chemical calculations can quantify this influence and predict how it alters the relative nucleophilicity of the N and O atoms, thereby guiding synthetic strategies to achieve the desired regioisomer. emerginginvestigators.org

Synthetic Utility and Derivatization Applications of 4 Difluoromethyl Pyrimidin 2 1h One

Role as a Key Building Block in Organic Synthesis

4-(Difluoromethyl)pyrimidin-2(1H)-one serves as a fundamental building block for the construction of more elaborate molecular architectures. The presence of the difluoromethyl group not only imparts unique physicochemical properties to the final products but also influences the reactivity of the pyrimidinone ring, enabling a range of synthetic transformations.

Synthesis of Complex Heterocyclic Compounds

The pyrimidinone core of this compound is a versatile platform for the synthesis of a variety of fused and substituted heterocyclic systems. While specific examples detailing the extensive use of this exact compound are emerging, the reactivity patterns of analogous fluoroalkyl-substituted pyrimidinones (B12756618) provide a clear indication of its synthetic potential. For instance, the condensation of fluoroalkyl-β-diketones with 5-aminopyrazoles is a key step in assembling pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, which are known to possess a range of biological activities. Following this logic, this compound can be envisioned as a precursor to a variety of fused pyrimidine (B1678525) derivatives with potential applications in drug discovery.

One documented application of a closely related analog, 4-trifluoromethylpyrimidin-2(1H)-one, is in the synthesis of pyrimidine-azole conjugates. This involves the initial N- or O-alkylation of the pyrimidinone ring with a bifunctional reagent, followed by cyclocondensation with a dinucleophile to construct the azole ring. This strategy highlights the potential of this compound to participate in multi-step syntheses to generate complex heterocyclic systems.

Development of Fluorinated Scaffolds for Chemical Research

The introduction of a difluoromethyl group can significantly modulate the biological and physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound is an attractive starting material for the development of novel fluorinated scaffolds for chemical and biological screening.

The pyrimidinone scaffold itself is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs. The incorporation of the difluoromethyl group into this scaffold provides a valuable tool for fine-tuning the properties of these molecules. For example, fluorinated pyrimidines are integral components of many anticancer and antiviral drugs. The synthesis of libraries of compounds based on the this compound core allows for the exploration of new chemical space and the discovery of novel therapeutic agents. The development of efficient synthetic routes to derivatives of this compound is therefore of significant interest to the pharmaceutical industry.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of Fluorinated Pyrimidinones

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. The this compound scaffold offers multiple points for derivatization, allowing for a systematic exploration of how different structural modifications impact its biological profile.

Substitutions and Modifications at the Pyrimidine Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring are key handles for derivatization. N-alkylation and N-arylation reactions are commonly employed to introduce a wide range of substituents, which can influence the compound's solubility, cell permeability, and target engagement.

A notable example is the Chan–Evans–Lam N1-arylation of 4-fluoroalkylpyrimidin-2(1Н)-ones. In a study, 4-difluoromethylpyrimidin-2(1H)-one was successfully reacted with phenylboronic acid to yield the corresponding N1-phenyl derivative. This copper-catalyzed cross-coupling reaction provides a facile route to N-aryl pyrimidinones, which are otherwise difficult to access. The presence of the electron-withdrawing 4-fluoroalkyl group was found to be crucial for the success of this reaction, highlighting the unique reactivity imparted by the difluoromethyl substituent.

| Starting Material | Coupling Partner | Product | Yield (%) |

| This compound | Phenylboronic acid | N1-Phenyl-4-(difluoromethyl)pyrimidin-2(1H)-one | 40 |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Phenylboronic acid | N1-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 74 |

| 4-(Pentafluoroethyl)pyrimidin-2(1H)-one | Phenylboronic acid | N1-Phenyl-4-(pentafluoroethyl)pyrimidin-2(1H)-one | 78 |

This table showcases the yields of N1-arylation for different 4-fluoroalkylpyrimidin-2(1H)-ones, demonstrating the influence of the fluoroalkyl group on the reaction efficiency.

Functionalization of the Difluoromethyl Group

The difluoromethyl group itself can be a site for chemical modification, although this is often more challenging than derivatizing other parts of the molecule. The acidic nature of the C-H bond in the CHF2 group allows for potential deprotonation and subsequent reaction with electrophiles, although such reactions can be difficult to control.

More commonly, the difluoromethyl group is introduced into a molecule as a pre-formed unit. However, post-synthetic modification of the CHF2 group in a complex molecule could offer a novel strategy for late-stage diversification in SAR studies. Research into the reactivity of the difluoromethyl group in various chemical environments is ongoing, with the aim of developing new methods for its selective functionalization. For example, radical-based approaches have been explored for the introduction of difluoromethyl groups into heterocyclic systems.

Introduction of Diverse Substituents on the Pyrimidine Ring

The pyrimidine ring of this compound offers additional sites for the introduction of diverse substituents, typically at the C5 and C6 positions. Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups, although the electron-deficient nature of the pyrimidine ring, further deactivated by the difluoromethyl group, can make these reactions challenging.

Applications in Analytical Chemistry: Derivatization for Enhanced Detection

The quantitative and qualitative analysis of this compound in various matrices can be challenging due to its polarity and potentially low concentration. Derivatization, a chemical modification of the analyte, is a widely employed strategy in analytical chemistry to improve the detectability of target compounds, modify their chromatographic properties, and/or stabilize them for analysis. nih.govmdpi.com This section explores the application of derivatization techniques to enhance the detection of this compound in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Derivatization can significantly improve the analytical characteristics of pyrimidinone compounds. For instance, in gas chromatography, it is crucial for the analyte to be volatile and thermally stable. youtube.com Many pyrimidinone derivatives, due to the presence of active hydrogen atoms in their structure, may exhibit poor chromatographic behavior. Derivatization reactions, such as silylation, acylation, or alkylation, can overcome these limitations. youtube.com

Silylation is a common derivatization technique for pyrimidine bases, such as uracil (B121893) and thymine, which are structurally related to this compound. nih.gov This process involves replacing the active hydrogens on the pyrimidinone ring with a trimethylsilyl (B98337) (TMS) group. This modification increases the volatility and thermal stability of the molecule, making it more amenable to GC-MS analysis. nih.govyoutube.com

Acylation, the introduction of an acyl group, is another effective derivatization method. This technique can improve the chromatographic properties of the compound and enhance its detection. youtube.com Similarly, alkylation, which involves adding an alkyl group, can increase the volatility and stability of the analyte. youtube.com

For HPLC analysis, derivatization is often employed to enhance the sensitivity of detection, particularly when using fluorescence or UV-Vis detectors. chromforum.orgresearchgate.net While this compound possesses a chromophore that allows for UV detection, derivatization with a fluorescent tag can significantly lower the limit of detection.

The following table summarizes the potential derivatization strategies for this compound and their expected impact on analytical detection:

| Derivatization Technique | Reagent Example | Target Functional Group | Analytical Method | Expected Enhancement |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-H and O-H groups of the pyrimidinone ring | GC-MS | Increased volatility and thermal stability, improved peak shape. |

| Acylation | Acetic Anhydride (B1165640) | N-H group of the pyrimidinone ring | GC-MS, HPLC-UV | Improved chromatographic behavior and potential for enhanced UV detection. |

| Alkylation | Iodomethane | N-H group of the pyrimidinone ring | GC-MS | Increased volatility and stability for GC analysis. |

| Fluorescent Labeling | Dansyl Chloride | N-H group of the pyrimidinone ring | HPLC-Fluorescence | Significant increase in detection sensitivity. |

Detailed research findings on the derivatization of closely related pyrimidine compounds have demonstrated the effectiveness of these approaches. For example, a study on the analysis of pyrimidine bases in biological materials utilized silylation to enable their determination by GC-MS with detection limits in the low microgram per milliliter range. nih.gov Another study highlighted the use of various derivatizing agents to improve the GC-MS analysis of different classes of compounds, underscoring the versatility of this approach. spectroscopyonline.com

The choice of the derivatization reagent and reaction conditions depends on the specific analytical problem, including the nature of the sample matrix and the required sensitivity. While the difluoromethyl group at the 4-position is generally stable and less likely to participate in common derivatization reactions, its electron-withdrawing nature might influence the reactivity of the pyrimidinone ring. Further research would be beneficial to optimize derivatization protocols specifically for this compound to achieve the best analytical performance.

Conclusion and Future Research Directions

Summary of Current Understanding and Contributions to 4-(Difluoromethyl)pyrimidin-2(1H)-one Research

Research into this compound has primarily been centered on its synthesis and its role as a building block in the creation of more complex molecules, particularly for applications in medicinal and agricultural chemistry. The difluoromethyl group is a key feature, recognized for its ability to act as a bioisostere of a hydroxyl or thiol group, which can lead to improved metabolic stability and binding affinity of drug candidates. The pyrimidinone core is a well-established pharmacophore found in a multitude of biologically active compounds, including antiviral and anticancer agents. nih.govmdpi.comnih.gov

Key contributions from the study of related difluoromethylated compounds suggest that this compound holds significant potential. For instance, the development of synthetic methods for difluoromethylated pyridines has highlighted the importance of regioselective C-H functionalization, a technique that could be adapted for the further modification of the pyrimidinone ring. nih.govresearchgate.net The primary contribution of research involving this compound is its availability as a tool for chemists to explore the impact of the difluoromethyl group on the biological activity of novel pyrimidinone derivatives.

Emerging Research Frontiers in Difluoromethylated Pyrimidinone Chemistry

The field of difluoromethylated pyrimidinone chemistry is poised for significant advancements, driven by the unique properties imparted by the difluoromethyl group. Emerging research frontiers are likely to focus on several key areas:

Medicinal Chemistry: The development of novel therapeutic agents remains a primary focus. Pyrimidinone derivatives have shown a wide range of biological activities, and the incorporation of a difluoromethyl group can lead to new drug candidates with improved efficacy and safety profiles. nih.gov Future research will likely explore the use of this compound in the synthesis of inhibitors for various enzymes and receptors implicated in diseases such as cancer, viral infections, and inflammatory disorders. mdpi.comnih.gov

Agrochemicals: Fluorinated compounds are of great interest in the agrochemical industry due to their enhanced biological activity and stability. The pyrimidinone scaffold is also present in some herbicides and fungicides. Therefore, derivatives of this compound could be investigated as potential new crop protection agents.

Materials Science: Heterocyclic compounds are increasingly being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The electronic properties of the pyrimidinone ring, modulated by the electron-withdrawing difluoromethyl group, could be of interest in this context.

Catalysis: The development of new catalysts and ligands is another emerging frontier. The nitrogen atoms in the pyrimidinone ring can act as coordination sites for metal ions, and the fluorine atoms can influence the electronic properties of the resulting metal complexes. This could lead to the development of new catalysts with unique reactivity and selectivity.

Unexplored Synthetic Avenues and Reactivity Profiles

While methods for the synthesis of this compound exist, there are still unexplored avenues for its preparation and functionalization.

Unexplored Synthetic Avenues:

Late-Stage Difluoromethylation: The development of methods for the direct introduction of a difluoromethyl group onto a pre-existing pyrimidinone ring would be a significant advance. This would allow for the rapid synthesis of a wide range of derivatives for biological screening.

Novel Cyclization Strategies: Exploring new cyclization reactions to construct the pyrimidinone ring with the difluoromethyl group already in place could lead to more efficient and scalable syntheses.

Flow Chemistry: The use of flow chemistry techniques for the synthesis of this compound and its derivatives could offer advantages in terms of safety, scalability, and reaction optimization.

Unexplored Reactivity Profiles:

C-H Functionalization: The reactivity of the C-H bonds on the pyrimidinone ring and the difluoromethyl group has not been extensively studied. Exploring direct C-H functionalization reactions would provide new ways to modify the molecule and create novel derivatives.

Derivatization of the N-H Group: While N-alkylation is a common reaction for pyrimidinones (B12756618), exploring a wider range of reactions at the nitrogen atoms could lead to new compounds with interesting properties.

Reactions of the Difluoromethyl Group: The difluoromethyl group itself can participate in certain chemical reactions. Investigating its reactivity under various conditions could open up new possibilities for the functionalization of this compound.

Potential for Advancements in General Fluorinated Heterocyclic Synthesis

The study of this compound can contribute to broader advancements in the synthesis of fluorinated heterocycles. The challenges associated with the selective introduction of fluorine-containing groups into heterocyclic systems are well-known. rsc.orgnih.govrsc.org

Developing new and efficient synthetic routes to this compound could lead to the discovery of novel fluorination and difluoromethylation reagents and methodologies that are applicable to a wider range of heterocyclic systems. For instance, overcoming the challenges of regioselective fluorination in a molecule with multiple potential reaction sites could provide valuable insights for the synthesis of other complex fluorinated heterocycles.

Furthermore, a deeper understanding of the reactivity of the difluoromethyl group in the context of a pyrimidinone ring can inform the design of new synthetic strategies for other fluorinated nucleobase analogs and related compounds. The knowledge gained from studying this specific molecule can serve as a stepping stone for the development of a more general and predictable toolbox for the synthesis of fluorinated heterocycles, which are of immense importance in modern chemistry and drug discovery.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(difluoromethyl)pyrimidin-2(1H)-one derivatives?

The most common method involves a one-pot multicomponent reaction using substituted acetophenones, aldehydes, urea, and a catalyst. For example, silicated fluoroboric acid (5 mol%) under microwave irradiation (10 min) yields high-purity products (~88% yield). Post-synthesis purification typically employs column chromatography with ethyl acetate/hexane gradients. This approach balances efficiency and scalability while minimizing side reactions .

Q. How are structural and purity characteristics of this compound derivatives validated experimentally?

Characterization relies on spectroscopic techniques: